molecular formula C6H7N3O4 B3046579 (1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid CAS No. 1260658-89-6

(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid

Cat. No.: B3046579
CAS No.: 1260658-89-6
M. Wt: 185.14
InChI Key: UQCHCOCUBDFNIT-UHFFFAOYSA-N
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Description

(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid (CAS 1260658-89-6) is a nitrogen-containing heterocyclic compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . This compound features a pyrazole core, a five-membered ring with two adjacent nitrogen atoms, which is a structure of high interest in medicinal and agricultural chemistry due to its potential as a scaffold for diverse biological activities . Pyrazoline and pyrazole derivatives are recognized as electron-rich heterocycles and are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and cannabinoid CB1 receptor antagonist activities, making them valuable intermediates in the development of new therapeutic agents . The compound serves as a key synthetic intermediate for further chemical transformations. Related building blocks, such as the corresponding acetonitrile and methyl ester derivatives, are commonly used in synthesis, suggesting the reactivity of the acetic acid side chain can be leveraged to create amides or other functionalized molecules for library development . As a typical member of its class, it may also display characteristics of intramolecular charge transfer (ICT) compounds . This product is offered as a powder and should be stored at room temperature . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methyl-5-nitropyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-4(3-6(10)11)2-5(7-8)9(12)13/h2H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCHCOCUBDFNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265008
Record name 1-Methyl-3-nitro-1H-pyrazole-5-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260658-89-6
Record name 1-Methyl-3-nitro-1H-pyrazole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260658-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-nitro-1H-pyrazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Synthetic Overview

The target compound features a pyrazole core substituted with a methyl group at the 1-position, a nitro group at the 3-position, and an acetic acid moiety at the 5-position. Its synthesis typically involves:

  • Pyrazole ring formation.
  • Regioselective nitration.
  • Introduction of the acetic acid side chain.

The SMILES notation (O=C(O)CC1=CC([N+]([O-])=O)=NN1C) confirms the substitution pattern. Challenges include avoiding isomerization during nitration and ensuring the stability of the acetic acid group under acidic or oxidative conditions.

Established Synthetic Routes

Pyrazole Ring Formation via Hydrazine Cyclization

The core pyrazole structure is commonly synthesized by cyclizing hydrazine derivatives with β-keto esters or diketones. For example, WO2017084995A1 describes a method for analogous pyrazoles using methyl hydrazine and ethyl trifluoroacetoacetate (ETFAA) in aqueous acetic acid. Adapting this approach:

  • Reaction of methyl hydrazine with ethyl acetoacetate under acidic conditions yields 1-methyl-1H-pyrazol-5-ol.
  • Nitration introduces the nitro group at the 3-position.
  • Alkylation with chloroacetic acid or its derivatives attaches the acetic acid moiety.

Key Conditions :

  • Catalysts : Sulfuric acid (0.001–0.25 eq) enhances selectivity.
  • Solvents : Water or ethanol minimizes byproducts.
  • Temperature : 50–140°C optimizes cyclization.
Table 1: Comparative Yields in Pyrazole Formation
Starting Material Catalyst Solvent Temp (°C) Yield (%) Selectivity (1:2)
ETFAA H₂SO₄ H₂O 80 86.5 96:4
Ethyl acetoacetate CF₃COOH EtOH 70 82 93:7

Regioselective Nitration Strategies

Nitration at the 3-position requires careful control to avoid competing 4- or 5-nitro isomers. WO2017084995A1 indirectly suggests using mixed acid (HNO₃/H₂SO₄) at 0–10°C for nitro group introduction. For the target compound:

  • 1-methyl-1H-pyrazol-5-ol is treated with fuming nitric acid in sulfuric acid.
  • Reaction monitoring : NMR or HPLC ensures >99% regioselectivity.

Challenges :

  • Nitration of electron-rich pyrazoles risks over-oxidation.
  • Acetic acid’s carboxyl group may require protection (e.g., esterification).

Novel Methodological Approaches

One-Pot Synthesis

Combining cyclization, nitration, and alkylation in a single reactor reduces purification steps:

  • Cyclization : Methyl hydrazine + ethyl acetoacetate → 1-methyl-1H-pyrazol-5-ol.
  • In situ nitration : Add HNO₃/H₂SO₄ at 0°C.
  • Alkylation : Introduce ethyl bromoacetate at 50°C.

Advantages :

  • 15% reduction in process time.
  • Overall yield improves to 70% (vs. 60% stepwise).

Green Chemistry Innovations

  • Solvent-free nitration : Ball milling 1-methylpyrazole with KNO₃ and clay catalysts achieves 65% yield.
  • Biocatalysis : Lipase-mediated alkylation in ionic liquids avoids harsh bases.

Challenges and Optimization

Byproduct Formation

  • Isomerization : Nitration at the 5-position competes due to resonance stabilization. Using bulky solvents (e.g., dichloroethane) suppresses this.
  • Ester Hydrolysis : Premature saponification of ethyl bromoacetate requires pH control (pH 6–7).

Crystallization and Purification

The product’s platelet-like crystals (vs. needle-like in prior art) improve filtration rates by 30%. Ethyl acetate recrystallization yields 99.7% purity.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.

    Cyclization: Cyclization reactions often require acidic or basic conditions and heat.

Major Products:

Mechanism of Action

The mechanism of action of (1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Differences from Target Compound
(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid 1039976-51-6 C₆H₇N₃O₄ 185.14 Nitro, Methyl, Acetic acid Reference compound
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid 345637-71-0 C₇H₆F₃N₃O₂ 227.14 Trifluoromethyl, Methyl, Acetic acid -NO₂ replaced with -CF₃; increased lipophilicity
5-Amino-1H-pyrazole-3-acetic acid 174891-10-2 C₅H₇N₃O₂ 141.13 Amino, Acetic acid -NO₂ replaced with -NH₂; electron-donating group
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid 5744-56-9 C₆H₈N₂O₂ 140.14 Methyl, Carboxylic acid Lacks nitro group; simpler substitution pattern

Impact of Substituents on Properties

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound increases acidity (pKa ~2-3) compared to the amino group in 5-amino-1H-pyrazole-3-acetic acid (pKa ~4-5), which donates electrons via resonance . Trifluoromethyl (-CF₃) in CAS 345637-71-0 enhances lipophilicity (logP ~1.5 vs. ~0.2 for the nitro analog), making it more suitable for membrane-penetrating applications .

Reactivity: Nitro groups facilitate electrophilic aromatic substitution (e.g., reduction to amines) or nucleophilic displacement reactions. In contrast, amino groups enable diazotization or coupling reactions . The trifluoromethyl group is chemically inert but improves metabolic stability in drug design .

Thermal Stability: Nitro-substituted pyrazoles are thermally stable but may decompose under strong acidic/basic conditions. Amino-substituted analogs are prone to oxidation unless protected .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Property This compound 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid 5-Amino-1H-pyrazole-3-acetic acid
Molecular Weight 185.14 g/mol 227.14 g/mol 141.13 g/mol
logP ~0.2 ~1.5 ~-0.5
Acidity (pKa) ~2.5 ~3.0 ~4.5
Melting Point Not reported Not reported 215–220°C (decomposes)

Biological Activity

(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. The compound's unique structural properties and reactivity make it a valuable target for research into its biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H7N3O3\text{C}_6\text{H}_7\text{N}_3\text{O}_3

This compound features a methyl group, a nitro group, and an acetic acid moiety, contributing to its reactivity and potential biological activity.

Synthesis Methods

The synthesis typically involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid using concentrated nitric and sulfuric acids under controlled conditions. This process can be optimized for industrial production through continuous flow reactors to enhance yield and safety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrate its effectiveness against various pathogens, with significant inhibition zones observed in several derivatives. For instance, derivative 7b showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a series of experiments, compounds derived from pyrazole structures exhibited promising results in inhibiting key inflammatory pathways. Notably, some derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Potential

The anticancer activity of this compound has garnered attention due to its ability to induce apoptosis in various cancer cell lines. Studies indicate that certain derivatives can enhance caspase-3 activity significantly, suggesting their potential as anticancer agents. For example, compounds derived from this scaffold have shown efficacy against breast cancer cells (MDA-MB-231), with notable antiproliferative effects observed at low concentrations .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that inhibit enzyme activity or alter protein function, leading to various biological effects. This mechanism is crucial for its antimicrobial and anticancer activities.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is insightful:

Compound NameKey FeaturesBiological Activity
1-Methyl-3-nitro-1H-pyrazoleLacks acetic acid moietyLimited versatility
3-Nitro-1H-pyrazole-5-carboxylic acidSimilar structure without methyl groupAltered reactivity
4-Amino derivativesEnhanced reactivity due to amino groupIncreased anticancer potential

The presence of both the nitro and acetic acid groups in this compound allows for diverse chemical modifications and biological interactions, making it a valuable compound in research.

Q & A

Q. What are the common synthetic routes for preparing (1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. For example, condensation of hydrazine derivatives with β-ketoesters or propenones under acidic conditions generates the pyrazole ring, followed by nitration and subsequent functionalization of the acetic acid moiety . Reaction optimization, such as using NaOEt in EtOH for cyclization (Scheme 2 in ), significantly impacts yield. Microwave-assisted synthesis (μW, 90°C) can enhance reaction efficiency and reduce by-products .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm the acetic acid side chain. For instance, the methyl group at N1 and nitro group at C3 produce distinct splitting patterns .
  • X-ray crystallography : SHELXL ( ) is widely used for refining crystal structures. Bond lengths and angles (e.g., C-NO2_2 bond ~1.45 Å) validate the nitro group's electronic effects .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for C7_7H8_8N4_4O4_4: 229.0573) .

Q. How can solubility and stability challenges be addressed during experimental handling?

The compound’s solubility in polar aprotic solvents (e.g., DMSO) facilitates reactions, while stability issues under acidic/basic conditions require pH-controlled environments (pH 6–8) . Storage at −20°C in anhydrous conditions prevents decomposition .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity in downstream functionalization?

The nitro group’s electron-withdrawing nature deactivates the pyrazole ring, directing electrophilic substitutions to specific positions (e.g., C4). Computational studies (DFT) predict charge distribution, aiding in designing regioselective reactions . Experimental validation via Hammett plots or kinetic isotope effects can resolve mechanistic ambiguities .

Q. What strategies resolve contradictions in crystallographic data between predicted and observed hydrogen-bonding networks?

Discrepancies often arise from polymorphism or solvent inclusion. Graph set analysis ( ) categorizes H-bond patterns (e.g., R_2$$^2(8) motifs). SHELXL’s TWIN and BASF commands ( ) refine twinned crystals, while WinGX/ORTEP ( ) visualizes packing anomalies .

Q. How can computational tools predict biological activity or optimize synthetic pathways?

  • Docking studies : Molecular dynamics simulate binding to targets (e.g., enzymes with hydrophobic pockets), leveraging the nitro group’s polar interactions .
  • Retrosynthetic software : Tools like Synthia propose routes using commercially available precursors (e.g., methyl cyanoacetate in ).
  • Machine learning : Models trained on similar pyrazoles () predict reaction yields or toxicity profiles .

Q. What experimental designs mitigate by-product formation during nitration or acetic acid coupling?

  • Nitration : Controlled HNO3_3/H2_2SO4_4 ratios at 0–5°C minimize di-nitration .
  • Acetic acid coupling : T3P/Et3_3N in CH2_2Cl2_2 () enhances ester-to-acid conversion efficiency (>90%) .
  • In-line analytics : HPLC-MS monitors intermediates in real-time, enabling rapid optimization .

Methodological Notes

  • Data validation : Cross-reference spectral data with PubChem entries () and crystallographic databases (CCDC).
  • Ethical reporting : Disclose synthetic yields, purity (>95% by HPLC), and failed attempts to aid reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Reactant of Route 2
(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid

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